59-Fold Greater Potency than Met-Enkephalin in Catecholamine Secretion Inhibition
Adrenorphin demonstrates substantially greater functional potency than Met-enkephalin in inhibiting nicotine-evoked catecholamine secretion from human pheochromocytoma cells. The IC50 for adrenorphin is 1.1 × 10⁻⁶ M (1.1 μM), compared to 6.5 × 10⁻⁵ M (65 μM) for Met-enkephalin, representing a 59-fold difference in inhibitory potency [1]. Notably, adrenorphin exhibits comparable potency to dynorphin-(1-13) (IC50 = 1.0 × 10⁻⁶ M) and is approximately 4-fold more potent than BAM-12P (IC50 = 4.5 × 10⁻⁶ M) in the same assay system, indicating that potency cannot be predicted solely from the presence of the Met-enkephalin core sequence [1].
| Evidence Dimension | Inhibition of nicotine-evoked catecholamine secretion |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (1.1 × 10⁻⁶ M) |
| Comparator Or Baseline | Met-enkephalin: IC50 = 65 μM (6.5 × 10⁻⁵ M); Dynorphin-(1-13): IC50 = 1.0 μM; BAM-12P: IC50 = 4.5 μM |
| Quantified Difference | 59-fold more potent than Met-enkephalin; equipotent to dynorphin-(1-13); 4.1-fold more potent than BAM-12P |
| Conditions | Cultured human pheochromocytoma cells; secretion evoked by 10 μM (10⁻⁵ M) nicotine |
Why This Matters
For research focused on adrenal medullary function or pheochromocytoma pathophysiology, adrenorphin provides physiologically relevant potency that Met-enkephalin cannot achieve at equivalent concentrations, and offers a structurally defined tool distinct from the longer BAM-12P peptide.
- [1] Yanase T, Nawata H, Kato K, Ibayashi H, Matsuo H. Studies on adrenorphin in pheochromocytoma. J Clin Endocrinol Metab. 1987;64(4):692-697. DOI: 10.1210/jcem-64-4-692. PMID: 3818899. View Source
